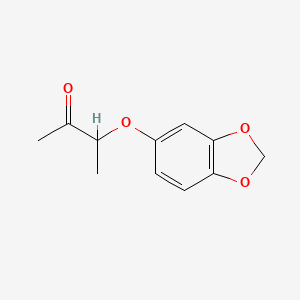

3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)8(2)15-9-3-4-10-11(5-9)14-6-13-10/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIVAECGUIYOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of the 1,3 Benzodioxole Structural Motif in Medicinal and Agri Chemical Sciences

The 1,3-benzodioxole (B145889) ring system, also known as methylenedioxybenzene, is a prominent structural feature in a multitude of biologically active molecules, both naturally occurring and synthetic. chemicalbook.comchemicalbook.com This heterocyclic organic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com Its prevalence and importance stem from its versatile chemical properties and its ability to interact with various biological targets.

In the realm of medicinal chemistry , 1,3-benzodioxole derivatives have been investigated for a wide array of potential therapeutic applications. guidechem.com The scaffold is a key component in several clinically significant drugs and is a focal point for the development of new therapeutic agents. nih.gov Research has demonstrated that compounds containing this moiety exhibit a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties. chemicalbook.comguidechem.comnih.gov For instance, the methylenedioxy unit is present in the structures of clinical antitumor agents like etoposide (B1684455) and teniposide. nih.gov Furthermore, certain derivatives have been shown to possess cytotoxic activity against various human tumor cell lines. chemicalbook.comresearchgate.net The structural rigidity and electronic nature of the benzodioxole ring system can contribute to the binding affinity of these molecules to specific enzymes or receptors, thereby eliciting a pharmacological response.

In the agri-chemical sciences , the 1,3-benzodioxole motif is perhaps most famously recognized for its role as an insecticide synergist. chemicalbook.com The discovery that sesame oil, which contains sesamol (B190485) (a 1,3-benzodioxole derivative), could enhance the efficacy of the insecticide pyrethrum led to the development of synthetic synergists like piperonyl butoxide (PBO). chemicalbook.comgoogle.com These compounds act by inhibiting cytochrome P-450 monooxygenases in insects, which are enzymes responsible for detoxifying insecticides. chemicalbook.com By blocking this metabolic pathway, the potency and duration of action of the insecticide are increased. Beyond their synergistic activity, some 1,3-benzodioxole derivatives have been explored for their intrinsic pesticidal and herbicidal properties. nih.gov For example, novel 1,3-benzodioxole-pyrimidine derivatives have been synthesized and evaluated as potential succinate (B1194679) dehydrogenase inhibitors for use as fungicides. acs.org

Rationale for Academic Inquiry into 3 1,3 Benzodioxol 5 Yloxy 2 Butanone

Given the extensive bioactivity of the 1,3-benzodioxole (B145889) scaffold, there is a clear rationale for the academic investigation of novel derivatives such as 3-(1,3-Benzodioxol-5-yloxy)-2-butanone. The primary motivation for such research would be the exploration of its potential biological activities, driven by the structure-activity relationships observed in related compounds.

The synthesis and study of this specific compound would allow researchers to probe how the addition of a 2-butanone (B6335102) moiety via an ether linkage at the 5-position of the benzodioxole ring influences its interaction with biological targets. The presence of a ketone functional group and a chiral center in the butanone side chain introduces opportunities for specific hydrogen bonding and stereoselective interactions, which could lead to novel pharmacological or agrochemical properties.

Academic inquiry would likely be founded on the hypothesis that this compound could exhibit one or more of the biological activities associated with its parent scaffold. For example, it could be screened for:

Anticancer activity: Based on the known cytotoxic effects of other benzodioxole derivatives. chemicalbook.comnajah.edu

Antimicrobial properties: Following the established antibacterial and antifungal potential of this class of compounds. nih.gov

Insecticidal or synergistic activity: Building on the historical and ongoing use of benzodioxoles in pest control. chemicalbook.comontosight.ai

Enzyme inhibition: Targeting enzymes such as cyclooxygenases (COX) or α-amylase, as has been demonstrated with other novel benzodioxoles. nih.govmdpi.com

Scope and Objectives of Research on the Chemical Compound

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates potential synthetic pathways. For this compound, the primary disconnection strategy involves the ether linkage, which is a common and reliable bond formation in organic synthesis.

The key disconnection is the carbon-oxygen bond of the aryl ether. This approach is based on the well-established Williamson ether synthesis. This disconnection leads to two precursor synthons: a nucleophilic phenoxide derived from 1,3-benzodioxol-5-ol (sesamol) and an electrophilic 3-halobutan-2-one synthon.

This retrosynthetic blueprint suggests a straightforward and convergent synthesis from two commercially available or easily prepared fragments: sesamol and a 3-substituted-2-butanone derivative, such as 3-bromo-2-butanone (B1330396).

Development of Novel Synthetic Pathways for the Chemical Compound

Building upon the retrosynthetic analysis, various forward synthetic methods can be developed. These range from classical, well-established organic reactions to modern biocatalytic approaches that offer high stereoselectivity.

The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis begins with the deprotonation of the phenolic hydroxyl group of sesamol using a suitable base to form the more nucleophilic sodium or potassium sesamolate. This phenoxide then attacks the electrophilic carbon atom bearing a leaving group (e.g., bromine) in 3-bromo-2-butanone, displacing the halide and forming the desired ether linkage.

Reaction Scheme:

Step 1 (Phenoxide Formation): 1,3-Benzodioxol-5-ol is treated with a base.

Step 2 (Nucleophilic Substitution): The resulting phenoxide reacts with 3-bromo-2-butanone.

| Parameter | Common Reagents/Conditions | Rationale |

|---|---|---|

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | Deprotonates the phenol (B47542) to form the active nucleophile (phenoxide). |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the SN2 reaction. |

| Electrophile | 3-Bromo-2-butanone, 3-Chloro-2-butanone (B129570) | Provides the butanone backbone with a suitable leaving group for substitution. |

| Temperature | Room temperature to reflux (e.g., 60 °C) | Sufficient to overcome the activation energy without promoting significant side reactions like elimination. |

While classical synthesis yields a racemic mixture of this compound, biocatalysis offers a powerful route to enantiomerically pure or enriched analogues, which are crucial for certain applications. The chiral center in the target molecule is at the C3 position of the butanone moiety. Direct asymmetric synthesis is challenging, but a common biocatalytic strategy is the kinetic resolution of a racemic precursor. mdpi.com

A well-documented approach for analogous α-aryloxy ketones involves a multi-step chemoenzymatic process: mdpi.com

Reduction: The racemic ketone, this compound, is first reduced to the corresponding racemic secondary alcohol, 3-(1,3-Benzodioxol-5-yloxy)-2-butanol, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

Acylation: The racemic alcohol is then acylated, for instance, using acetic anhydride (B1165640) to form the racemic acetate (B1210297) ester.

Enzymatic Kinetic Resolution: The racemic acetate is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Pseudomonas fluorescens or Candida antarctica B). mdpi.com The enzyme selectively hydrolyzes one enantiomer of the acetate back to the alcohol at a much faster rate than the other. This process results in the separation of two enantioenriched products: one enantiomer of the alcohol and the opposite enantiomer of the unreacted acetate. mdpi.com

Another biocatalytic method involves the direct stereoselective reduction of the ketone using microorganisms like Baker's yeast (Saccharomyces cerevisiae), which can preferentially reduce the carbonyl group to furnish one enantiomer of the corresponding alcohol. wikipedia.org

| Step | Transformation | Typical Reagents/Enzymes | Outcome |

|---|---|---|---|

| 1 | Ketone Reduction | Sodium Borohydride (NaBH₄) | Racemic secondary alcohol |

| 2 | Esterification | Acetic Anhydride, Vinyl Acetate | Racemic acetate ester |

| 3 | Kinetic Resolution | Lipase (e.g., from P. fluorescens) in a buffered solution | Separated, enantioenriched alcohol and acetate mdpi.com |

Derivatization Strategies of the this compound Scaffold

The scaffold of this compound offers two primary sites for chemical modification: the butanone side chain and the benzodioxole aromatic ring. Such derivatizations are key to creating analogues for structure-activity relationship studies.

The butanone portion of the molecule contains two reactive sites: the carbonyl group (ketone) and the α-carbons (the methyl group at C1 and the methine at C3).

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. jackwestin.comlibretexts.org

Reduction: Treatment with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 3-(1,3-benzodioxol-5-yloxy)-2-butanol.

Reductive Amination: Reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., NaBH₃CN) can form an amine.

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields hydrazones. Further reaction under basic conditions, as in the Wolff-Kishner reduction, can deoxygenate the carbonyl to a methylene (B1212753) group (-CH₂-). libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide can convert the C=O group into a C=C double bond.

Reactions at the α-Carbon: The protons on the methyl group (C1) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate is a potent nucleophile. libretexts.org

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce new alkyl groups at the C1 position. libretexts.org

Aldol Condensation: The enolate can add to other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones. A directed reaction with an aromatic aldehyde is known as a Claisen-Schmidt condensation. jackwestin.com

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The existing substituents—the ether oxygen and the methylenedioxy group—are both electron-donating and act as ortho-, para-directors. The positions most activated for substitution are ortho to the powerful ether-directing group.

Potential derivatization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, typically under carefully controlled temperature conditions to avoid cleavage of the methylenedioxy bridge.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Suzuki-Miyaura Coupling: If a halogen is first introduced onto the ring (e.g., at the C6 position), this can be used as a handle for palladium-catalyzed cross-coupling reactions with boronic acids to form new carbon-carbon bonds. worldresearchersassociations.com

The precise location of substitution depends on the interplay of the directing effects of the existing groups and steric hindrance.

Optimization of Synthetic Reaction Conditions and Yield

The synthesis of this compound and its analogues, which are characterized as α-aryloxy ketones, is predominantly achieved through the Williamson ether synthesis. This method involves the reaction of a phenol (like sesamol, 1,3-benzodioxol-5-ol) with an α-haloketone (e.g., 3-chloro-2-butanone). The efficiency and yield of this SN2 reaction are highly dependent on several critical parameters, including the choice of base, solvent, temperature, and the potential use of catalysts. Optimization of these conditions is crucial for maximizing product yield and minimizing side reactions.

A significant factor in the Williamson ether synthesis is the selection of the base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The strength and solubility of the base can greatly influence the reaction rate and outcome. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of base is often correlated with the solvent used.

The solvent plays a multifaceted role by dissolving the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate cations, leaving the anionic nucleophile more reactive. numberanalytics.com In contrast, protic solvents can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity.

The reaction temperature is another critical variable that must be optimized. Higher temperatures can increase the reaction rate but may also promote undesirable side reactions, such as elimination or decomposition of the reactants and products. Therefore, a balance must be found to ensure a reasonable reaction time while maintaining high selectivity towards the desired ether.

For reactions involving heterogeneous reactants, phase-transfer catalysis (PTC) can be a powerful technique to enhance the reaction rate and yield. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the α-haloketone is dissolved. nih.gov This approach allows for the use of less expensive bases like potassium carbonate in a biphasic system, leading to milder reaction conditions and often improved yields. nih.gov

The optimization process typically involves systematically varying these parameters to identify the combination that provides the highest yield of the desired α-aryloxy ketone. Below are illustrative data tables, based on findings for analogous Williamson ether syntheses, demonstrating the impact of different reaction conditions on the product yield.

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Yield (%) |

| NaOH | H₂O | 40 |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

This table illustrates the significant impact of the base and solvent system on the reaction yield. Stronger bases in polar aprotic solvents generally result in higher yields. numberanalytics.com

Table 2: Optimization of Phase-Transfer Catalyzed Synthesis of an Analogous 2-Aroylbenzofuran

| Base | Solvent | Catalyst | Yield (%) |

| K₂CO₃ (20% aq.) | Dichloromethane | Tetrabutylammonium hydrogen sulfate | High |

| K₂CO₃ (20% aq.) | Benzene (B151609) | Tetrabutylammonium hydrogen sulfate | High |

This table demonstrates the successful application of phase-transfer catalysis in a related synthesis involving a phenol and an α-haloketone, leading to high product yields. nih.gov

By carefully selecting and optimizing the base, solvent, temperature, and employing techniques like phase-transfer catalysis, the synthesis of this compound and its analogues can be performed with high efficiency and yield.

Exploration of Neurobiological Modulation

The benzodioxole scaffold is a key pharmacophore that has been identified in numerous compounds exhibiting significant neurobiological activity. Research into its derivatives has revealed potential for modulating critical neuronal signaling pathways and conferring neuroprotective effects.

Assessment of Ligand-Receptor Interactions with AMPA Receptors and Related Targets

Recent studies have highlighted the significant role of benzodioxole derivatives in modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission in the central nervous system. Certain benzodioxole compounds have been identified as negative allosteric modulators of AMPA receptors. acs.org The benzodioxole moiety itself is considered a critical pharmacophore for allosteric binding to these receptors. acs.org The oxygen atoms within the benzodioxole ring structure are believed to form essential binding contacts within the allosteric site of the AMPA receptor. acs.org

A series of amides derived from piperonylic acid (1,3-benzodioxole-5-carboxylic acid) have been synthesized and shown to influence the central nervous system, with a particular impact on AMPA receptors. bohrium.com Furthermore, hybrid compounds combining benzodioxole and propanamide (BDZ-P) have been investigated for their ability to modulate AMPA receptor activity. These studies have shown that BDZ-P derivatives can significantly alter the kinetics of AMPA receptors, affecting their desensitization and deactivation rates. acs.org Specifically, one derivative, BDZ-P7, demonstrated notable modulation of all AMPA receptor subunits. acs.org This modulation of AMPA receptor kinetics suggests a potential mechanism by which these compounds can influence neurotransmission at the synaptic level. acs.org

Analysis of Cellular Pathways Implicated in Neuroprotection or Neuromodulation

The modulation of AMPA receptors by benzodioxole derivatives is closely linked to potential neuroprotective effects. Overactivation of glutamate (B1630785) receptors, including AMPA receptors, can lead to excitotoxicity, a process implicated in the pathophysiology of various neurodegenerative diseases. By acting as negative allosteric modulators, benzodioxole compounds can diminish glutamate-mediated reactions, which is a promising strategy for neuroprotection. acs.org

In a preclinical model of Parkinson's disease, a condition characterized by the progressive loss of dopaminergic neurons, a benzodioxole-propanamide derivative, BDZ-P7, exhibited a notable neuroprotective impact. acs.org This finding suggests that the ability of these compounds to modulate AMPA receptors could be a viable therapeutic approach for mitigating neuronal damage in such neurodegenerative disorders. The neuroprotective potential of these compounds underscores the importance of further investigation into their mechanisms of action to develop novel treatments for neurological conditions. acs.org

Antineoplastic Research at the Cellular Level

The benzodioxole ring system is a structural feature found in several natural and synthetic compounds with recognized antitumor activities. nih.gov This has prompted significant research into the antineoplastic potential of various benzodioxole derivatives.

Evaluation of Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., via Microtubule Inhibition)

One of the key mechanisms through which benzodioxole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and play a critical role in cell division. A class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, have been shown to possess significant antimitotic activity by inhibiting microtubule assembly. nih.gov These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov Structure-activity relationship studies have revealed that an intact dioxole ring and specific substitutions on the aromatic rings are crucial for their antitubulin activity. nih.gov

Beyond microtubule inhibition, various 1,3-benzodioxole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the cervix (HeLa), colorectum (Caco-2), and liver (Hep3B). researchgate.net For instance, certain carboxamide-containing benzodioxole compounds have shown potent cytotoxic effects. najah.edu The antitumor activity of some benzodioxole derivatives is also attributed to their ability to induce programmed cell death, or apoptosis, by activating proapoptotic factors. researchgate.net

| Compound Type | Cancer Cell Lines Tested | Observed Effect |

|---|---|---|

| 6-benzyl-1,3-benzodioxole derivatives | Not specified | Inhibition of microtubule assembly |

| Carboxamide-containing benzodioxole derivatives | HeLa, Caco-2, Hep3B | Strong cytotoxic effect |

| General 1,3-benzodioxole derivatives | Various human tumor cell lines | Cytotoxic activity and induction of apoptosis |

Investigation of Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes, particularly COX-2, are implicated in inflammation and the progression of some cancers. The development of selective COX-2 inhibitors is a key strategy in both anti-inflammatory and anticancer drug discovery. Benzodioxole derivatives have been investigated as potential COX inhibitors.

While a specific inhibition profile for this compound is not available, related pyrazole (B372694) derivatives containing a 1,3-benzodioxole moiety have been synthesized and evaluated for their COX-inhibiting activities. google.com The rationale for exploring these compounds as COX inhibitors stems from the established role of COX-2 in pathological processes and the potential for selective inhibitors to offer therapeutic benefits with fewer side effects than non-selective NSAIDs. google.com The structural features of the benzodioxole nucleus are being explored in the design of new molecules targeting these enzymes.

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of benzodioxole derivatives are a significant area of research, with evidence suggesting their ability to modulate key inflammatory pathways. This activity is often linked to the inhibition of enzymes like cyclooxygenase, which are central to the inflammatory response.

Compounds containing the benzodioxole moiety have been noted for their anti-inflammatory effects, among other pharmacological activities. najah.edu The inhibition of COX enzymes, as mentioned previously, is a primary mechanism by which many anti-inflammatory drugs exert their effects. By blocking the production of prostaglandins, which are key mediators of inflammation, COX inhibitors can reduce pain and swelling. jpp.krakow.pl

The investigation into benzodioxole derivatives as COX inhibitors suggests their potential to modulate inflammatory pathways. google.com The development of dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, is also an active area of research to produce safer anti-inflammatory agents. While direct evidence for this compound is lacking, the established anti-inflammatory potential of the broader benzodioxole class of compounds warrants further investigation into its specific mechanisms of action within anti-inflammatory pathways.

Cellular Assays for Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes. However, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of chronic inflammation. Consequently, the inhibition of NO production is a key strategy in the development of anti-inflammatory agents. The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides a standard in vitro model to screen for compounds that can suppress NO production. nih.govnih.gov

While specific data on the inhibitory activity of this compound on nitric oxide production is not extensively detailed in the currently available literature, the general class of benzodioxole derivatives and other synthetic compounds have been evaluated for this property. The assay typically involves treating LPS-stimulated RAW 264.7 cells with the test compound and measuring the accumulation of nitrite, a stable metabolite of NO, in the culture medium. The half-maximal inhibitory concentration (IC50) is then determined, representing the concentration of the compound required to inhibit NO production by 50%. For context, various synthetic flavone (B191248) derivatives have been shown to inhibit NO production in this assay with IC50 values ranging from 17.1 to over 100 µM. nih.gov For example, 3',4',5,7-tetrahydroxyflavone (luteolin) and 2',3',5,7-tetrahydroxyflavone demonstrated potent inhibition with IC50 values of 17.1 µM and 19.7 µM, respectively. nih.gov The potential of this compound and its congeners to modulate NO production warrants further investigation to fully characterize their anti-inflammatory profile.

Table 1: Illustrative IC50 Values for Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Cells by Synthetic Flavones

| Compound | IC50 (µM) |

|---|---|

| 2',3',5,7-Tetrahydroxyflavone | 19.7 |

| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | 17.1 |

Data sourced from studies on synthetic flavones to illustrate the output of nitric oxide inhibition assays. nih.gov

Mechanistic Studies of Anti-inflammatory Targets

The anti-inflammatory effects of many compounds are often attributable to their interaction with specific molecular targets within the inflammatory cascade. For derivatives of 1,3-benzodioxole, a significant area of investigation has been their potential to inhibit key enzymes involved in the arachidonic acid pathway, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govresearchgate.netnih.gov

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. frontiersin.org The 5-LOX enzyme, on the other hand, catalyzes the production of leukotrienes, which are involved in various inflammatory and allergic responses. nih.govresearchgate.net Compounds that can inhibit both COX and 5-LOX pathways are known as dual inhibitors and are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govresearchgate.net The benzodioxole scaffold has been incorporated into molecules designed as dual COX/5-LOX inhibitors, suggesting that this chemical moiety may play a role in the binding and inhibition of these enzymes. nih.gov This dual inhibition mechanism represents a plausible pathway for the anti-inflammatory effects of this compound and its related congeners.

Antiparasitic Efficacy Studies

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem. nih.gov The reliance on a single drug, praziquantel, for treatment raises concerns about the potential development of drug resistance, highlighting the urgent need for new schistosomicidal agents. nih.gov In this context, natural and synthetic compounds, including those with a 1,3-benzodioxole core, have been explored for their antiparasitic properties.

In Vitro Assessment of Schistosomicidal Activity

Recent studies have demonstrated the potential of synthetic 1,3-benzodioxole derivatives as schistosomicidal agents. In vitro assays using adult Schistosoma mansoni worms are crucial for the initial screening and determination of the efficacy of these compounds. These assays typically involve incubating the worms in the presence of the test compounds at various concentrations and monitoring their viability and mortality over time.

One study investigating a series of novel 1,3-benzodioxole derivatives reported significant activity against adult S. mansoni. For instance, one of the most potent derivatives led to 83.3% mortality at a concentration of 50 µM and 100% mortality at 100 µM after 72 hours of exposure. nih.gov Another study noted that 1,3-benzodioxole itself caused 100% mortality of adult S. mansoni worms at a concentration of 200 µM within 72 hours. researchgate.net

Table 2: In Vitro Schistosomicidal Activity of a Benzodioxole Derivative Against Adult S. mansoni

| Concentration (µM) | Time (hours) | Mortality (%) |

|---|---|---|

| 50 | 24 | 16.7 |

| 50 | 48 | 50.0 |

| 50 | 72 | 83.3 |

| 100 | 24 | 50.0 |

| 100 | 48 | 83.3 |

| 100 | 72 | 100 |

Data adapted from a study on a novel benzodioxole derivative. nih.gov

Cellular Morphological and Ultrastructural Analysis upon Treatment

To understand the mechanism of action of schistosomicidal compounds, it is essential to examine the morphological and ultrastructural changes they induce in the parasite. The tegument of Schistosoma is a primary target for many anthelmintic drugs as it plays a crucial role in nutrient absorption, immune evasion, and osmoregulation.

Scanning electron microscopy (SEM) studies on adult S. mansoni worms treated with active 1,3-benzodioxole derivatives have revealed severe tegumental damage. nih.gov After 24 hours of incubation with a potent benzodioxole derivative, notable alterations were observed, including extensive desquamation (peeling) of the tegument, edema (swelling), destruction of tubercles (sensory papillae), and the formation of bubbles on the worm's surface. nih.gov In some cases, the damage was so severe that it led to the exposure of the underlying muscle layer. nih.gov These findings suggest that the schistosomicidal activity of these benzodioxole derivatives is, at least in part, due to the disruption of the tegument's integrity, which would compromise the parasite's viability. Similar tegumental alterations, such as wrinkling, vesicle formation, and ulcers, have been observed with other schistosomicidal agents. scielo.br

Antidiabetic Potential through Enzyme Inhibition

The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia. One therapeutic approach is the inhibition of key carbohydrate-digesting enzymes, such as α-amylase. By slowing down the breakdown of complex carbohydrates into simple sugars, α-amylase inhibitors can help to reduce the rapid increase in blood glucose levels after a meal.

In Vitro Inhibition of α-Amylase Activity

The 1,3-benzodioxole scaffold has been identified as a promising pharmacophore for the development of α-amylase inhibitors. A study evaluating a series of 17 benzodioxole derivatives demonstrated their potent inhibitory activity against α-amylase in vitro. nih.gov While data for this compound was not specifically reported, the results for its congeners are encouraging.

The study revealed that 14 of the 17 derivatives exhibited potent inhibition with IC50 values below 10 µg/ml. nih.gov The most active compound in the series displayed an IC50 value of 1.11 µg/ml, which was significantly more potent than the standard antidiabetic drug acarbose (B1664774) (IC50 6.47 µg/ml) in the same assay. nih.gov Structure-activity relationship (SAR) analysis indicated that the presence of a carboxylic acid group and halogen or methoxy (B1213986) substitutions on the aryl ring were important for the anti-amylase activity. nih.gov

Table 3: In Vitro α-Amylase Inhibitory Activity of Selected Benzodioxole Derivatives

| Compound | IC50 (µg/ml) |

|---|---|

| Derivative 4f | 1.11 |

| Derivative 4h | 1.25 |

| Derivative 4g | 1.45 |

| Derivative 4b | 4.25 |

| Derivative 6b | 4.28 |

| Derivative 4c | 5.87 |

| Acarbose (Standard) | 6.47 |

Data selected from a study evaluating 17 benzodioxole derivatives. nih.gov

Elucidation of Enzyme Binding Mechanisms

The precise enzyme binding mechanism for this compound has not been extensively detailed in publicly available research. However, the study of related benzodioxole derivatives provides significant insights into their potential interactions with enzyme targets. The binding of a substrate to an enzyme can occur through several general mechanisms, including ordered, random, or ping-pong (also known as double-displacement) reactions. In an ordered mechanism, substrates must bind in a specific sequence, while in a random mechanism, the order of binding is not critical. The ping-pong mechanism involves the enzyme being converted into an intermediate form as the first substrate is converted to product and released, before the second substrate binds.

Molecular docking studies and biochemical assays of various benzodioxole-containing compounds have revealed specific and potent interactions with key biological receptors. For instance, certain N-(benzo[d]dioxol-5-yl) acetamide (B32628) derivatives have been identified as potent auxin receptor agonists, demonstrating a strong binding affinity for the Transport Inhibitor Response 1 (TIR1) receptor, a key component in auxin signaling pathways in plants. Molecular docking analysis of one such derivative, K-10, indicated a stronger binding ability with TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). Similarly, other complex benzodioxole derivatives, like SSR240612, have been characterized as highly specific non-peptide antagonists of the bradykinin (B550075) B1 receptor, inhibiting ligand binding with nanomolar efficacy. These examples highlight that the 1,3-benzodioxole moiety serves as a critical pharmacophore that can be incorporated into larger molecules to facilitate high-affinity binding to specific enzyme or receptor active sites, suggesting that this compound and its congeners may exhibit specific, rather than random, enzyme binding behaviors.

Antimicrobial Spectrum Analysis

While specific MIC data for this compound are not widely reported, studies on structurally related compounds demonstrate the antimicrobial potential of the benzodioxole scaffold. Research into synthetic 1,3-bis(aryloxy)propan-2-amines, which share a similar aryloxy-alkane structure, has shown notable activity against Gram-positive pathogens. These compounds exhibited MIC values in the low micromolar range against various strains of Streptococcus pyogenes, Enterococcus faecalis, and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). For example, one of the most promising compounds in the series showed MIC values of 2.5 μg/ml against all tested MRSA strains.

Furthermore, phytochemical investigations of plants like Myristica fragrans (nutmeg) have led to the isolation of compounds containing related structural motifs that exhibit antibacterial properties. A crude methanol (B129727) extract of nutmeg seeds showed MICs ranging from 32 to 1024 μg/mL against a panel of 29 multi-drug resistant Gram-negative bacterial strains. A purified flavonoid from this extract, 3',4',7-trihydroxyflavone, demonstrated more potent activity, with MIC values ranging from 4 to 128 μg/mL against 12 of the tested strains. These findings suggest that the broader class of compounds related to this compound warrants further investigation for antibacterial activity.

The table below presents MIC values for representative related compounds against various bacterial strains, illustrating the potential activity of this chemical class.

| Compound/Extract | Bacterial Strain | MIC (μg/mL) |

| CPD20 (a 1,3-bis(aryloxy)propan-2-amine) | MRSA (various strains) | 2.5 |

| CPD22 (a 1,3-bis(aryloxy)propan-2-amine) | MRSA (various strains) | 2.5 - 5 |

| CPD21 (a 1,3-bis(aryloxy)propan-2-amine) | MRSA (various strains) | 5 - 10 |

| 3',4',7-trihydroxyflavone | Providencia stuartii ATCC299645 | 4 |

| 3',4',7-trihydroxyflavone | Other Gram-negative strains | 4 - 128 |

| Myristica fragrans Methanol Extract | Gram-negative strains | 32 - 1024 |

This table is generated based on data for related congeners and extracts containing similar chemical scaffolds.

The benzodioxole moiety is a key feature in certain compounds with significant antifungal properties. A notable example is (5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole), also known as NPBD. This nitroalkenyl benzene derivative is recognized as a potent inhibitor of a diverse range of saprophytic, commensal, and parasitic fungi. Research has shown that NPBD's mechanism of action involves functioning as a thiol oxidant and an inhibitor of cysteine-based molecules. Fungi rely on cysteine-containing molecules like glutathione (B108866) and various enzymes (e.g., glutaredoxin, thioredoxin) to maintain their redox balance. As a strong electrophile, NPBD can react with these essential nucleophilic thiols, leading to oxidative stress and inhibition of critical enzymes, including tyrosine phosphatases like Cdc25, which can cause mitotic arrest and cell death. The antifungal activity profile of NPBD has been found to be comparable to established antifungal agents such as Amphotericin B and Miconazole.

Studies on other classes of fungicides, while not directly involving benzodioxoles, have established standardized methods for assessing fungal growth inhibition, such as determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) through broth microdilution assays. These assays measure the reduction of cell viability and are crucial for quantifying the efficacy of potential antifungal agents. The demonstrated potency of NPBD suggests that other benzodioxole congeners, potentially including this compound, could possess similar mechanisms for inhibiting fungal growth.

Phytoregulatory Action in Plant Systems

A series of novel 1,3-benzodioxole derivatives have been designed and synthesized as potent agonists of the auxin receptor TIR1, leading to significant root growth promotion in plants. Researchers, using computer-aided drug discovery approaches, screened for compounds that could effectively bind to the TIR1 receptor. This led to the development of a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides.

Bioassays revealed that a lead compound from this series, designated K-10, exhibited an exceptional ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), with activity that far exceeded that of the widely used synthetic auxin NAA. Further investigations using auxin-related plant mutants confirmed that K-10 functions through the canonical auxin signaling pathway and is specifically recognized by the TIR1 receptor. The compound was also shown to significantly enhance the transcriptional activity of the auxin response reporter DR5:GUS, providing direct evidence of its auxin-like physiological function. These findings indicate that the 1,3-benzodioxole scaffold can be effectively utilized to create powerful plant growth regulators that act as auxin receptor agonists.

To understand the molecular basis of the root-promoting effects of benzodioxole derivatives, transcriptomic analysis was performed on plants treated with the potent auxin agonist K-10. The results of this RNA sequencing analysis demonstrated that K-10 induced a transcriptional response that largely overlapped with that of natural auxin. This indicates that the compound activates the same downstream genetic pathways that are regulated by endogenous auxin signals.

Specifically, the analysis revealed that K-10 treatment led to the down-regulation of genes known to be inhibitors of root growth. The comprehensive analysis of gene expression changes provides a molecular blueprint of how these synthetic agonists function. Phytohormone-regulated transcriptomes are essential for understanding plant genetic responses, and such analyses can identify key transcription factors and hormone-responsive marker genes. For example, transcriptomic studies in various plants have identified numerous transcription factor families, such as AP2/ERF, WRKY, and MYB, that are involved in regulating secondary metabolism and hormone responses. The transcriptomic data for K-10 confirms that this class of 1,3-benzodioxole derivatives effectively mimics natural auxin at the gene expression level, leading to enhanced and regulated root system development.

Comprehensive Enzyme Target Modulation (Beyond Specific Activities)

The 1,3-benzodioxole moiety is a recognized pharmacophore, and derivatives containing this structure have been reported to interact with a diverse array of enzymatic targets. This suggests that compounds like this compound may also exhibit a wide range of biological activities through the modulation of multiple enzyme systems.

Broad-spectrum enzyme screening is a crucial step in drug discovery to identify both the intended targets and potential off-target effects of a compound. While a comprehensive screening panel for this compound is not publicly documented, studies on related benzodioxole derivatives have demonstrated their potential to inhibit various enzymes.

For instance, certain 1,3-benzodioxole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net A study on a series of newly synthesized benzodioxole derivatives showed inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds against COX-1 and COX-2 are presented in the table below.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| 3b (ortho-halogenated) | 1.120 | 1.300 |

| 3d (meta-halogenated) | 27.060 | 37.450 |

Furthermore, other research has shown that 1,3-benzodioxole-pyrimidine derivatives can act as potent succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org One particular compound, designated as 5c, exhibited significant in vitro inhibitory activity against SDH with an IC₅₀ value of 3.41 µM, which was comparable to the commercial fungicide boscalid (B143098) (IC₅₀: 3.40 µM). acs.org

The methylenedioxyphenyl group, a key feature of 1,3-benzodioxole derivatives, is also well-known for its interaction with cytochrome P450 (CYP) enzymes. nih.gov These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. Such studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (Ki value).

A pertinent example is the kinetic analysis of sesamol, a closely related precursor to the benzodioxole moiety. A study on the inhibitory effects of sesamol on acetylcholinesterase (AChE) and α-glycosidase revealed its potent, non-competitive inhibition of both enzymes. tandfonline.com The key kinetic parameters from this study are summarized below.

| Enzyme | IC₅₀ (nM) | Ki (nM) | Type of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 86.63 | 46.68 | Non-competitive |

| α-Glycosidase | 99.00 | 75.33 | Non-competitive |

The non-competitive nature of the inhibition suggests that sesamol binds to a site on the enzyme that is distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. tandfonline.com Such detailed kinetic analyses are crucial for elucidating the molecular mechanisms of action and for the rational design of more potent and selective inhibitors.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of the Chemical Compound

Identification of Key Pharmacophoric Elements within 3-(1,3-Benzodioxol-5-yloxy)-2-butanone for Specific Biological Activities

The molecular architecture of this compound comprises three key regions that likely contribute to its biological activity: the 1,3-benzodioxole (B145889) ring, the ether linkage, and the 2-butanone (B6335102) chain. The 1,3-benzodioxole group is a well-established pharmacophore in numerous bioactive compounds, often involved in crucial interactions with biological targets. Research on various 1,3-benzodioxole derivatives has highlighted its role in binding to receptors and enzymes. For instance, studies on N-(benzo[d] scbt.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides as auxin receptor agonists have demonstrated the importance of this moiety for receptor interaction. Similarly, investigations into 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as P2X receptor antagonists have identified this group as a key contributor to their inhibitory potential.

The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket. The oxygen atom in this linkage can also act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events. The 2-butanone side chain introduces a carbonyl group and a chiral center, both of which are significant for biological activity. The carbonyl oxygen can serve as another hydrogen bond acceptor, while the methyl group at the adjacent carbon can engage in hydrophobic interactions.

Impact of Stereochemistry on Biological Potency and Selectivity

The presence of a chiral center at the third position of the butanone chain in this compound means that it can exist as two enantiomers, (R)- and (S)-3-(1,3-Benzodioxol-5-yloxy)-2-butanone. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, can lead to significant differences in their potency, selectivity, and even their qualitative pharmacological effects.

Elucidation of Structural Determinants for Target Binding and Efficacy

Understanding the structural determinants for target binding and efficacy requires knowledge of the specific biological target(s) of this compound. In the absence of such data, a hypothetical analysis based on the pharmacophoric elements can be undertaken. The 1,3-benzodioxole ring, with its planar structure and potential for π-π stacking and hydrophobic interactions, is likely a key anchor for binding to a receptor or enzyme active site. Modifications to this ring system, such as the introduction of substituents, would be expected to modulate binding affinity and selectivity.

Development of Predictive Models for Biological Response

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in drug discovery for forecasting the biological activity of new compounds based on their physicochemical properties and structural features. The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities.

Although a specific QSAR model for this compound is not available, studies on related classes of molecules can provide a framework for its potential development. For example, QSAR studies on aryloxypropanolamine derivatives, which share the aryloxy linkage, have successfully correlated molecular descriptors with biological activity. Such models often include parameters related to hydrophobicity (logP), electronic effects (Hammett constants), and steric properties (molar refractivity, Taft constants). A future QSAR study on 3-aryloxy-2-butanone derivatives could similarly identify the key molecular properties that govern their biological response, thereby guiding the design of more potent and selective analogs.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

A thorough investigation into the scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the computational chemistry and in silico modeling of the chemical compound This compound . Despite extensive searches for molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) models, and conformational analysis specific to this molecule, no dedicated studies providing the detailed data required for a comprehensive analysis were identified.

The exploration for information encompassed targeted searches for:

Molecular docking simulations: Including binding affinities and characterization of intermolecular interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling: Covering the development of predictive models for biological potency and the parameters used for such models.

Conformational analysis: Including studies on the compound's energy landscape.

While research exists for other molecules containing the 1,3-benzodioxole moiety, the specific structural configuration of this compound has not been the subject of published computational studies. Generating an article with the requested detailed sections and data tables would necessitate fabricating research findings, which is contrary to the principles of scientific accuracy.

Therefore, it is not possible to provide an article that adheres to the user's specific outline and content requirements due to the absence of the necessary scientific data for this compound.

Computational Chemistry and in Silico Modeling Approaches for 3 1,3 Benzodioxol 5 Yloxy 2 Butanone

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to elucidate the fundamental electronic properties of a molecule, which in turn govern its stability, reactivity, and interactions. For 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, these investigations can reveal insights into its geometric structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it a common tool for calculating molecular properties. For this compound, DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), can determine its optimized equilibrium geometry, including key bond lengths and angles. researchgate.net Such studies on related benzodioxole-containing compounds have been used to explore their molecular structural features. semanticscholar.org The outputs of these calculations provide a detailed three-dimensional model of the molecule's most stable conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle Description | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.21 Å |

| Bond Length | C-O (Ether) | ~1.37 Å |

| Bond Length | O-CH₂ (Dioxole) | ~1.43 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on similar organic molecules. Actual values would require a specific calculation to be performed.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the electron-rich 1,3-benzodioxole (B145889) ring would be expected to contribute significantly to the HOMO, while the electrophilic carbonyl carbon of the butanone moiety would be a primary contributor to the LUMO. Analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Energies and Derived Quantum Chemical Descriptors for this compound

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.7 |

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 0.8 |

| Global Hardness (η) | (I - A) / 2 | 2.85 |

Note: These values are hypothetical, based on typical ranges observed for similar aromatic ether ketones, and serve to illustrate the data generated from FMO analysis.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful in silico technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening, a computational method to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

For this compound, a pharmacophore model would be constructed by identifying its key chemical features. These features are abstract and describe functionalities rather than specific atoms. nih.gov This allows for the identification of structurally diverse compounds that may have similar biological activity.

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Location on Molecule |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Oxygen atom of the ketone group |

| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond | Oxygen atom of the ether linkage |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms within the dioxole ring | Two oxygen atoms of the 1,3-benzodioxole moiety |

| Aromatic Ring (AR) | Aromatic center | The benzene (B151609) ring of the 1,3-benzodioxole group |

Once this pharmacophore model is defined, it can be used to screen virtual libraries containing millions of compounds. nih.gov This process filters the database to identify a smaller, more manageable set of "hits" that possess the desired pharmacophoric features. These hits represent novel analogues that could be synthesized and tested, accelerating the discovery of new compounds with potentially interesting properties.

Advanced Analytical Techniques for Characterization of 3 1,3 Benzodioxol 5 Yloxy 2 Butanone and Its Synthetic Intermediates

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

For 3-(1,3-Benzodioxol-5-yloxy)-2-butanone , the predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons in different parts of the molecule. The aromatic protons of the benzodioxole ring are expected to appear in the range of 6.0-7.0 ppm. The methylene (B1212753) protons of the dioxole ring would likely produce a singlet at approximately 5.9 ppm. The methine proton adjacent to the ether oxygen and the carbonyl group is predicted to be a quartet at around 4.5-5.0 ppm, coupled with the neighboring methyl protons. The methyl group protons adjacent to the methine would appear as a doublet, while the methyl protons of the acetyl group would be a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 200-210 ppm. The aromatic carbons would resonate between 100 and 160 ppm, while the methylene carbon of the dioxole ring would be around 101 ppm. The aliphatic carbons would appear at higher fields.

Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon connectivities, respectively, providing unambiguous assignment of all signals.

Synthetic Intermediates:

Sesamol (B190485) (1,3-Benzodioxol-5-ol): The ¹H NMR spectrum of sesamol shows distinct signals for the aromatic protons, the hydroxyl proton, and the methylene protons of the dioxole ring.

3-Halo-2-butanone (e.g., 3-Bromo-2-butanone): The ¹H NMR spectrum of 3-bromo-2-butanone (B1330396) would show a quartet for the methine proton coupled to the adjacent methyl protons, a doublet for the other methyl group, and a singlet for the methyl group of the acetyl moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 7.0 | m |

| O-CH₂-O | ~5.9 | s |

| O-CH | 4.5 - 5.0 | q |

| CH-CH₃ | ~1.5 | d |

| CO-CH₃ | ~2.2 | s |

(s: singlet, d: doublet, q: quartet, m: multiplet)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 200 - 210 |

| Aromatic C-O | 140 - 150 |

| Aromatic C | 100 - 120 |

| O-CH₂-O | ~101 |

| O-CH | 70 - 80 |

| CH-CH₃ | 15 - 25 |

Mass Spectrometry (MS, HRMS, MS/MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

For This compound , the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 208.21 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₁₂O₄).

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragment ions for this compound would likely arise from the cleavage of the ether bond and the bonds adjacent to the carbonyl group. Expected fragments would include the benzodioxoloxy cation and the acylium ion. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing greater confidence in the structural assignment.

Synthetic Intermediates:

Sesamol: The mass spectrum of sesamol shows a prominent molecular ion peak at m/z 138.

3-Chloro-2-butanone (B129570): The mass spectrum of 3-chloro-2-butanone would show a molecular ion peak at m/z 106, with a characteristic isotopic pattern for a chlorine-containing compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 208 | Molecular Ion |

| [C₇H₅O₃]⁺ | 137 | Benzodioxoloxy fragment |

| [C₄H₇O]⁺ | 71 | Butanone fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of This compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group around 1715-1725 cm⁻¹. The characteristic C-O-C stretching vibrations of the aryl ether will appear in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic ring and the aliphatic parts of the molecule will be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The distinctive bands for the methylenedioxy group (O-CH₂-O) are also expected.

Synthetic Intermediates:

Sesamol: The IR spectrum of sesamol shows a broad O-H stretching band around 3300-3500 cm⁻¹ and characteristic aromatic and ether absorptions.

3-Halo-2-butanone: The IR spectrum will be dominated by a strong C=O stretching absorption around 1720 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ketone) | 1715 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C (Aryl Ether) | 1200 - 1250 | Strong |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for the analysis of This compound .

A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection would be performed using a UV detector, likely at a wavelength around 290 nm where the benzodioxole chromophore absorbs strongly. This method would allow for the determination of the purity of the synthesized compound and the quantification of any impurities.

Synthetic Intermediates:

Sesamol: Several HPLC methods have been developed for the determination of sesamol. A common approach uses a C18 column with a methanol/water mobile phase and UV detection at approximately 294 nm. bme.hu

Table 5: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

The analysis would typically involve a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation from any volatile impurities or starting materials. The mass spectrometer serves as a highly selective and sensitive detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. For less volatile or polar intermediates, derivatization (e.g., silylation) might be necessary to improve their chromatographic behavior.

Synthetic Intermediates:

Sesamol: GC-MS analysis of sesamol is well-documented, often involving derivatization to increase its volatility. libretexts.org

3-Halo-2-butanone: These volatile compounds are readily analyzed by GC-MS.

Table 6: Typical GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C (1 min), then 10 °C/min to 280 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and torsional angles. This technique is indispensable for establishing the absolute stereochemistry of chiral centers and for understanding the preferred solid-state conformation of a compound.

As of the current literature review, a single-crystal X-ray structure for this compound has not been reported. Consequently, a definitive experimental analysis of its absolute stereochemistry and solid-state conformation is not available. The compound possesses a chiral center at the C3 position of the butanone chain, meaning it can exist as two enantiomers, (R)- and (S)-3-(1,3-benzodioxol-5-yloxy)-2-butanone. X-ray crystallographic analysis of a single crystal of a resolved enantiomer would be the gold standard for assigning its absolute configuration.

In the absence of data for the title compound, analysis of its synthetic precursors and related molecules containing the 1,3-benzodioxole (B145889) moiety can provide valuable insights into the structural characteristics of this class of compounds. The synthesis of this compound typically involves the reaction of 1,3-benzodioxol-5-ol (sesamol) and a derivative of 2-butanone (B6335102), such as 3-chloro-2-butanone. While crystallographic data for these simple precursors are also limited, the structures of more complex molecules incorporating the 1,3-benzodioxole unit have been extensively studied.

These studies reveal important conformational features of the 1,3-benzodioxole ring system. For instance, in the structure of (±)-3-[(benzo[d] researchgate.netnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one, the 1,3-benzodioxole ring system is reported to be essentially planar. researchgate.net In another example, 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring is described as adopting a flattened envelope conformation, with the methylene carbon atom acting as the flap. nih.gov The dihedral angle, which is the angle between the benzothiazole (B30560) and benzodioxole units, is 7.1(1)°. nih.gov

Should a crystalline sample of this compound be obtained, X-ray diffraction analysis would yield a set of crystallographic data similar to that presented for related compounds. The table below illustrates the type of data that would be obtained, using the published data for 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole as a representative example of a 1,3-benzodioxole-containing compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C14H9NO2S |

| Formula Weight | 255.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3356 (2) |

| b (Å) | 16.3222 (5) |

| c (Å) | 22.0471 (7) |

| Volume (ų) | 2279.91 (12) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

Future Research Directions and Translational Perspectives for 3 1,3 Benzodioxol 5 Yloxy 2 Butanone Chemistry

Exploration of Undiscovered Biological Targets and Pathways

The 1,3-benzodioxole (B145889) moiety is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. pageplace.de Derivatives have shown promise in several therapeutic areas, including as antitumor, antihyperlipidemic, and antioxidant agents. chemicalbook.com Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by 3-(1,3-Benzodioxol-5-yloxy)-2-butanone.

High-throughput screening (HTS) and phenotypic screening assays could be employed to identify novel biological activities. For instance, screening against a panel of cancer cell lines could reveal selective cytotoxicity, prompting deeper investigation into its mechanism of action, which may involve apoptosis induction or cell cycle arrest. nih.govnajah.edu Furthermore, exploring its effects on lipid metabolism in relevant in vitro and in vivo models could uncover potential applications in cardiovascular diseases. chemicalbook.com Unbiased "omics" approaches, such as proteomics and metabolomics, will be instrumental in identifying protein binding partners and metabolic pathways affected by the compound, thereby revealing currently unknown biological functions.

Rational Design of Next-Generation Analogues

The principles of rational drug design offer a powerful strategy to optimize the therapeutic properties of this compound. nih.gov By systematically modifying its chemical structure, next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles can be developed.

Structure-activity relationship (SAR) studies will be central to this effort. anilmishra.name By synthesizing and evaluating a library of derivatives with modifications to the butanone side chain and the benzodioxole ring, key structural features essential for biological activity can be identified. For example, altering the length and branching of the alkyl chain or introducing various substituents on the aromatic ring could significantly impact target binding and efficacy. nih.gov Computational modeling and molecular docking studies can further guide the design process by predicting the binding modes of analogues to putative targets, thereby prioritizing the synthesis of compounds with the highest likelihood of success. frontiersin.org

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Example Modifications | Potential Impact |

|---|---|---|

| Butanone Side Chain | Varying alkyl chain length, introducing cyclic moieties, adding functional groups (e.g., hydroxyl, amino) | Altered target binding affinity and selectivity, modified pharmacokinetic properties. |

| Benzodioxole Ring | Introduction of halogen, alkyl, or alkoxy groups | Enhanced potency, improved metabolic stability. |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be pivotal in accelerating the development of this compound-based therapeutics. nih.govbio-itworld.com These technologies can be applied to analyze large datasets and identify promising lead compounds from virtual libraries.

Predictive models can be trained on existing data for benzodioxole derivatives to forecast the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized analogues. nih.gov Generative AI models can design entirely new molecules based on the benzodioxole scaffold, optimized for specific biological targets. researchgate.net This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening. Furthermore, AI can aid in identifying privileged scaffolds within natural product databases that share structural similarities with the benzodioxole core, providing new starting points for drug design. bio-itworld.comnih.gov

Development of Green Chemistry Approaches for Synthesis

The development of environmentally friendly and sustainable synthetic methods is a critical aspect of modern pharmaceutical chemistry. Future research should focus on establishing "green" synthetic routes to this compound and its derivatives.

One promising approach is the use of microwave-assisted synthesis, which has been successfully employed for the preparation of other 1,3-benzodioxole derivatives. tandfonline.comtandfonline.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net The exploration of solvent-free reaction conditions or the use of biodegradable solvents can further enhance the environmental credentials of the synthesis. Catalytic methods, particularly those employing earth-abundant and non-toxic metals, should also be investigated to replace stoichiometric reagents and minimize waste generation.

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Synthesis | Well-established procedures | Often requires harsh conditions, toxic solvents, and generates significant waste. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy use. tandfonline.comtandfonline.comresearchgate.net | Requires specialized equipment. |

Application in Chemical Biology Tools and Probes

Small molecules with well-defined biological activities are invaluable as chemical probes to interrogate complex biological systems. nih.gov this compound and its analogues could be developed into such tools to study specific cellular processes.

By attaching fluorescent tags or affinity labels to the core structure, researchers can create probes for use in cellular imaging, target identification, and protein profiling experiments. These probes could be used to visualize the subcellular localization of their target proteins or to isolate and identify binding partners from cell lysates. The development of photo-affinity probes, which can be covalently cross-linked to their targets upon photo-irradiation, would be particularly useful for validating target engagement and for mapping binding sites. The benzodioxole scaffold, being a component of many bioactive molecules, provides a solid foundation for the design of potent and selective chemical probes. researchgate.netontosight.ai

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1,3-Benzodioxol-5-yloxy)-2-butanone, and how can purity be optimized?

Answer: The synthesis typically involves coupling 1,3-benzodioxol-5-ol with a suitably functionalized butanone derivative. A stepwise approach includes:

- Alkylation: Reacting 1,3-benzodioxol-5-ol with 2-butanone derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the ether linkage.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.

- Purity Analysis: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of alkylation byproducts).

Reference analogous syntheses in benzodioxol-containing compounds for reaction optimization .

Basic: How can the crystal structure of this compound be resolved, and what software tools are essential?

Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.

- Structure Solution: Employ SHELXT (intrinsic phasing) for initial model generation and SHELXL for refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding constraints .

- Visualization: ORTEP-3 or Mercury for thermal ellipsoid plots and intermolecular interaction analysis .

Advanced: How should researchers address discrepancies in crystallographic data refinement for this compound?

Answer: Contradictions often arise from disordered solvent molecules or incorrect space group assignment. Mitigation strategies include:

- Twinned Data: Use the TWINABS module in SHELXL to deconvolute overlapping reflections in cases of twinning .

- Disorder Modeling: Apply PART and SUMP instructions in SHELXL to refine disordered regions with occupancy constraints.

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .